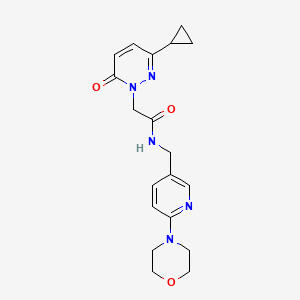

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide

Description

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide is a pyridazinone derivative featuring a cyclopropyl substituent at the 3-position of the pyridazinone core and a morpholinopyridinylmethyl group linked via an acetamide bridge. Pyridazinones are a well-established class of heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The cyclopropyl moiety may enhance metabolic stability and influence steric interactions with biological targets, while the morpholine ring could improve solubility and modulate kinase-binding affinity, a common feature of morpholine-containing pharmacophores .

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c25-18(13-24-19(26)6-4-16(22-24)15-2-3-15)21-12-14-1-5-17(20-11-14)23-7-9-27-10-8-23/h1,4-6,11,15H,2-3,7-10,12-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPUHCLEEQIGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=CN=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the Morpholinopyridinyl Moiety: This step involves nucleophilic substitution reactions where the pyridazinone intermediate reacts with a morpholinopyridinyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo-derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding alcohol derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridazinone and morpholinopyridinyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors, modulating their activity and downstream signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Pyridazinone Derivatives

- Target Compound: Features a 3-cyclopropyl substituent and a morpholinopyridinylmethyl-acetamide side chain. The cyclopropyl group may confer rigidity and metabolic resistance compared to aryl substituents in other pyridazinones .

- Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]: Contains a p-tolyl group at the 3-position instead of cyclopropyl. Such aryl-substituted pyridazinones are reported to exhibit potent analgesic and anti-inflammatory activities, suggesting that the target compound’s cyclopropyl substitution could shift selectivity or potency .

- 2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methyl}acetamide (Goxalapladib): A naphthyridine-based acetamide with trifluoromethyl and methoxyethyl groups. Approved for atherosclerosis, its pharmacokinetic profile highlights the impact of fluorinated substituents on target engagement and half-life, contrasting with the target compound’s non-fluorinated structure .

Quinoline and Pyridazine Hybrids

- N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide: Incorporates a quinoline core with a trifluoromethyl-dihydroquinoline moiety. The trifluoromethyl group enhances lipophilicity and binding to hydrophobic pockets, whereas the target compound’s morpholinopyridine group may favor polar interactions .

- (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide: Shares a pyridazinone core and cyclopropyl group but includes a pyrrolidinyl-pyrazole side chain. This highlights the versatility of pyridazinone-acetamide hybrids in targeting diverse pathways, such as kinase inhibition or protease modulation .

Comparative Data Table

Key Observations

Substituent Impact: Cyclopropyl groups in pyridazinones (target compound) may improve metabolic stability compared to aryl or trifluoromethyl substituents, which are more prone to oxidative metabolism .

Pharmacophore Diversity: Morpholine and piperidine rings are common in kinase inhibitors, suggesting the target compound could share similar targets with Goxalapladib or quinoline hybrids, albeit with distinct selectivity .

Therapeutic Potential: While aryl-substituted pyridazinones dominate anti-inflammatory applications, the target compound’s unique substituents may redirect activity toward anticancer or antimicrobial pathways, as seen in other pyridazinone derivatives .

Biological Activity

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 349.394 g/mol. Its structure features a pyridazinone core, a cyclopropyl group, and a morpholinopyridine moiety, which contribute to its unique chemical properties and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5O2 |

| Molecular Weight | 349.394 g/mol |

| CAS Number | 2034388-19-5 |

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the morpholinopyridine moiety enhances its binding affinity, potentially modulating various biochemical pathways relevant to therapeutic applications.

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways.

- Receptor Interaction : It may also interact with specific receptors involved in signal transduction, influencing cellular responses.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on related pyridazinone derivatives have shown promising results against various cancer cell lines, suggesting that this compound may possess similar antitumor activity.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. The presence of the pyridazinone core is often associated with antibacterial and antifungal properties in related compounds.

Case Studies

- Antitumor Efficacy : A study evaluating the effects of related compounds on cancer cell lines demonstrated that derivatives with similar functional groups exhibited IC50 values in the low micromolar range against prostate and breast cancer cells.

- Enzyme Inhibition Studies : In vitro assays have shown that structurally analogous compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key aspects include:

- Pyridazinone Core : Essential for enzyme binding and inhibition.

- Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.

- Morpholinopyridine Moiety : Contributes to receptor selectivity and binding affinity.

Q & A

Q. What are the optimal synthetic routes for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide?

The synthesis typically involves multi-step organic reactions:

- Step 1: Preparation of the pyridazinone core via cyclization of cyclopropane-carboxylic acid derivatives under acidic conditions .

- Step 2: Functionalization of the pyridazinone ring with a morpholinopyridinylmethyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Step 3: Final acetamide formation using activated esters (e.g., HATU/DMAP) in anhydrous solvents like dichloromethane or DMF .

- Purification: Chromatography (HPLC or flash column) and recrystallization (ethanol/water mixtures) ensure >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; morpholine protons at δ 3.5–3.7 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., expected [M+H]+ ≈ 412.18 g/mol) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98% by AUC) .

Q. What solvent systems are suitable for stability and solubility testing?

- Solubility: Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 4–8). Similar acetamides show solubility >10 mg/mL in DMSO .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Pyridazinone derivatives are typically stable under inert atmospheres but may hydrolyze in strong acids/bases .

Advanced Research Questions

Q. How to design a robust assay for evaluating this compound’s biological activity?

- Target Identification: Use computational docking (AutoDock Vina) to predict binding to kinase or GPCR targets, leveraging structural analogs with morpholine and pyridazine moieties .

- In Vitro Assays:

- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO <0.1%) .

Q. How to resolve contradictory structure-activity relationship (SAR) data in analogs?

- Systematic Substitution: Synthesize analogs with variations in the cyclopropyl, morpholine, or acetamide groups .

- Data Analysis:

Q. What analytical methods are recommended for quantifying degradation products?

- Forced Degradation Studies: Expose the compound to heat (80°C), UV light (254 nm), and oxidative conditions (H₂O₂). Monitor via:

Q. How to optimize reaction yields in large-scale synthesis?

- Process Chemistry:

- Catalyst Screening: Test Pd catalysts (XPhos vs. SPhos) for coupling steps to reduce byproducts .

- Solvent Optimization: Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .

- Quality Control: In-line FTIR to monitor intermediate formation and PAT (Process Analytical Technology) for real-time adjustments .

Methodological Guidelines for Data Interpretation

- Contradictory Bioactivity Data:

- Computational Modeling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.